molecular formula C19H14N2O3 B13856998 6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

Cat. No.: B13856998
M. Wt: 318.3 g/mol
InChI Key: ZJOMWUYAMPDVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furan ring fused to a pyrimidine ring, with phenyl and methoxyphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminonicotinonitrile with aromatic aldehydes, followed by cyclization and condensation reactions . Microwave irradiation has been shown to improve yields and reduce by-products in the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[2,3-d]pyrimidines and pyridopyrimidines, such as:

Uniqueness

6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and phenyl groups contribute to its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H14N2O3/c1-23-14-9-7-13(8-10-14)17-15(12-5-3-2-4-6-12)16-18(22)20-11-21-19(16)24-17/h2-11H,1H3,(H,20,21,22)

InChI Key

ZJOMWUYAMPDVLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)N=CNC3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.